

4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Azidobenzenesulfonamide

Cat. No.: B1226647

[Get Quote](#)

Introduction

4-Azidobenzenesulfonamide is a versatile chemical compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structure, featuring both a sulfonamide group and a photoreactive azide moiety, allows it to serve as a valuable tool for a variety of scientific applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of **4-azidobenzenesulfonamide**, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

4-Azidobenzenesulfonamide is an organic compound with the molecular formula C₆H₆N₄O₂S.^[1] A summary of its key physicochemical and spectral properties is presented in the table below.

Property	Value	Reference
Molecular Weight	198.21 g/mol	[1] [2]
IUPAC Name	4-azidobenzenesulfonamide	[2]
CAS Number	36326-86-0	[2]
Molecular Formula	C ₆ H ₆ N ₄ O ₂ S	[1] [2]
Appearance	Solid (form may vary)	
¹ H NMR	Aromatic protons typically observed in the range of δ 7.5–8.0 ppm.	[1]
IR Spectroscopy	Characteristic asymmetric stretching of the azide (N ₃) group is observed around 2100 cm ⁻¹ .	[1]
High-Resolution Mass Spectrometry (HRMS)	The protonated molecular ion ([M+H] ⁺) is expected at m/z 199.08.	[1]

Discovery and History

While the precise date and individual credited with the first synthesis of **4-azidobenzenesulfonamide** are not readily available in initial literature searches, its development is intrinsically linked to the broader exploration of aromatic sulfonyl azides. The synthesis of such compounds generally follows well-established principles of organic chemistry, particularly the diazotization of an aromatic amine followed by substitution with an azide. This foundational chemistry has been utilized for many decades, suggesting that **4-azidobenzenesulfonamide** was likely first synthesized as part of broader investigations into the properties and reactions of aromatic azides and sulfonamides. Its more recent prominence is tied to the rise of "click chemistry" and photoaffinity labeling as powerful tools in drug discovery and chemical biology.

Synthesis

The most common and well-established method for the synthesis of **4-azidobenzenesulfonamide** begins with the commercially available precursor, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis proceeds via a two-step diazotization and azidation reaction.

Experimental Protocol: Synthesis of 4-Azidobenzenesulfonamide

Materials:

- 4-Aminobenzenesulfonamide
- 6M Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Azide (NaN_3)
- Ice
- Distilled water
- Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

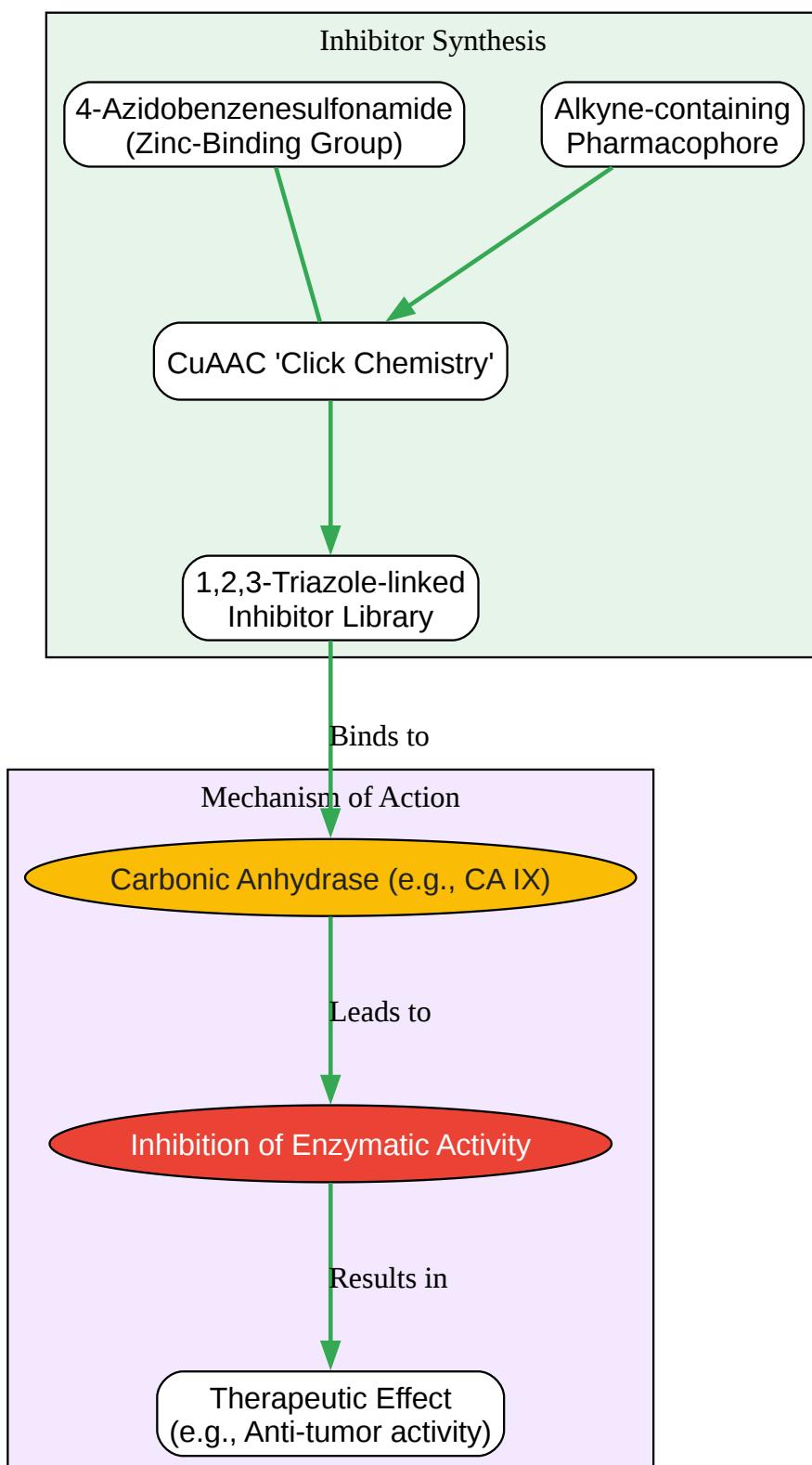
- **Diazotization:**
 - Dissolve 4-aminobenzenesulfonamide in 6M hydrochloric acid in a beaker.
 - Cool the solution to 0–5 °C using an ice bath and maintain this temperature with continuous stirring.[1]
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The molar ratio of 4-aminobenzenesulfonamide to sodium nitrite should be approximately 1:1.[1]

- The formation of the diazonium salt intermediate is typically rapid. The low temperature is crucial to prevent the decomposition of this unstable intermediate.[1]
- Azidation:
 - In a separate flask, prepare a solution of sodium azide in distilled water.
 - Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C.
 - A precipitate of **4-azidobenzenesulfonamide** will form.
 - Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Work-up and Purification:
 - Collect the solid product by vacuum filtration.
 - Wash the crude product with cold distilled water to remove any unreacted salts.
 - The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
 - Dry the purified **4-azidobenzenesulfonamide** under vacuum.

Characterization:

- The final product should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]

[Click to download full resolution via product page](#)*Synthesis of 4-Azidobenzenesulfonamide.*


Key Applications

4-Azidobenzenesulfonamide has emerged as a critical tool in several areas of chemical and biological research.

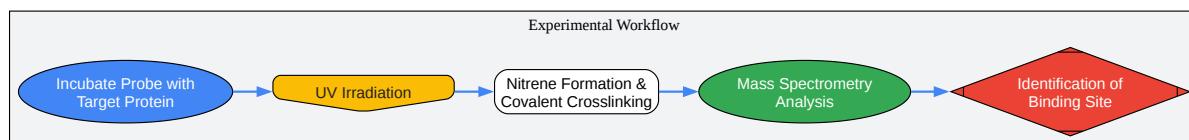
Carbonic Anhydrase Inhibition

The sulfonamide group of **4-azidobenzenesulfonamide** serves as a zinc-binding group (ZBG), enabling it to target and inhibit carbonic anhydrases (CAs).^[1] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.^[1]

The azide group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^[1] This allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing carbonic anhydrase inhibitors. By attaching different alkyne-containing fragments, researchers can systematically explore structure-activity relationships and develop potent and isoform-selective inhibitors for specific human carbonic anhydrases, such as the tumor-associated isoform CA IX.^[1]

[Click to download full resolution via product page](#)

Application in Carbonic Anhydrase Inhibitor Development.


Photoaffinity Labeling

The aryl azide moiety of **4-azidobenzenesulfonamide** is photochemically active. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to form a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing ligand-protein interactions.[1]

Experimental Workflow for Photoaffinity Labeling:

- Incubation: The photoaffinity probe (a molecule containing the **4-azidobenzenesulfonamide** warhead) is incubated with the biological sample (e.g., cell lysate, purified protein).
- UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the azide group and generate the reactive nitrene.
- Covalent Labeling: The nitrene intermediate covalently crosslinks to the target protein at or near the binding site.
- Analysis: The labeled protein can then be identified and the site of covalent modification can be mapped using techniques such as mass spectrometry.

This approach allows for the direct identification of the binding partners of a small molecule within a complex biological system.

[Click to download full resolution via product page](#)

Workflow for Photoaffinity Labeling Experiments.

Other Applications

Beyond these primary roles, **4-azidobenzenesulfonamide** and its derivatives are utilized in:

- Materials Science: For the synthesis of photoresponsive polymers and materials.[1]
- Dye and Pigment Synthesis: As a precursor in the chemical industry.[1]
- Intermediate in Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of impurities for analytical standards, such as for the drug Celecoxib.

Conclusion

4-Azidobenzenesulfonamide is a compound of significant interest due to its dual functionality. The sulfonamide group provides a well-characterized pharmacophore for targeting metalloenzymes like carbonic anhydrases, while the azide group offers a versatile handle for both "click chemistry" modifications and photoaffinity labeling studies. This unique combination of properties has established **4-azidobenzenesulfonamide** as a valuable building block in drug discovery and a powerful tool for elucidating biological interactions. As research in these areas continues to advance, the utility and applications of this compound are likely to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-Azidobenzenesulfonamide | C6H6N4O2S | CID 3558590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1226647#4-azidobenzenesulfonamide-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com